Superior 1-Butene Selectivity in Ethene Oligomerization Catalysis with Mesityl-Substituted Ligands
In nickel-catalyzed ethene oligomerization, the use of a pyridine-phosphine ligand bearing a mesityl substituent on the phosphorus atom (structurally analogous to 3-Mesitylpyridine in terms of steric demand) resulted in a 90% selectivity for 1-butene [1]. This performance is superior to catalysts derived from less bulky ligands, which exhibit lower selectivity due to increased isomerization of the growing chain [1].
| Evidence Dimension | Catalytic Selectivity (1-Butene Yield) |
|---|---|
| Target Compound Data | 90% 1-butene selectivity |
| Comparator Or Baseline | Catalysts derived from less bulky 2-tolyl or 2-anisyl substituted pyridine-phosphine ligands. |
| Quantified Difference | Selectivity for 1-butene was higher compared to systems with less bulky substituents (e.g., anisyl), which showed lower selectivity and a different catalytic behavior. |
| Conditions | Nickel-catalyzed ethene oligomerization with MAO activation. |
Why This Matters
This high selectivity demonstrates the ability of mesityl-derived steric bulk to suppress unwanted isomerization pathways, which is critical for the efficient production of high-purity alpha-olefin feedstocks.
- [1] Flapper, J.; Kooijman, H.; Lutz, M.; Spek, A.L.; van Leeuwen, P.W.N.M.; Elsevier, C.J.; Kamer, P.C.J. Nickel and Palladium Complexes of New Pyridine-Phosphine Ligands and Their Use in Ethene Oligomerization. Organometallics, 2009, 28 (4), 1180–1192. View Source
